molecular formula C14H10N2O2 B1671941 5-Nitro-2-phenyl-1H-indole CAS No. 4993-87-7

5-Nitro-2-phenyl-1H-indole

Cat. No. B1671941
CAS RN: 4993-87-7
M. Wt: 238.24 g/mol
InChI Key: UNJRQDPTLDVHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-phenyl-1H-indole is a chemical compound with the CAS Number: 4993-87-7 and a molecular weight of 238.25 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .


Synthesis Analysis

The synthesis of indole derivatives, including 5-Nitro-2-phenyl-1H-indole, often involves the Fischer indolization of phenyl hydrazine with substituted acetophenones . This process leads to new substituted 2-aryl-1H-indoles bearing either electron withdrawing or donating groups at ortho/meta/para position of C-2 substituted phenyl ring of the product .


Molecular Structure Analysis

The molecular structure of 5-Nitro-2-phenyl-1H-indole is represented by the linear formula C14H10N2O2 . Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives, including 5-Nitro-2-phenyl-1H-indole, are known to possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .


Physical And Chemical Properties Analysis

5-Nitro-2-phenyl-1H-indole is a solid substance with a molecular weight of 238.25 . It should be stored in a dark place, sealed in dry, at room temperature .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, serious eye damage/eye irritation, and germ cell mutagenicity .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules which gave a valuable idea for treatment . Therefore, the future direction in the research of 5-Nitro-2-phenyl-1H-indole and other indole derivatives could be focused on exploring their therapeutic potentials and applications in various fields.

properties

IUPAC Name

5-nitro-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-16(18)12-6-7-13-11(8-12)9-14(15-13)10-4-2-1-3-5-10/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJRQDPTLDVHOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20299656
Record name 5-Nitro-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-phenyl-1H-indole

CAS RN

4993-87-7
Record name NSC131894
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131894
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Nitro-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-2-phenyl-1H-indole
Reactant of Route 2
Reactant of Route 2
5-Nitro-2-phenyl-1H-indole
Reactant of Route 3
Reactant of Route 3
5-Nitro-2-phenyl-1H-indole
Reactant of Route 4
Reactant of Route 4
5-Nitro-2-phenyl-1H-indole
Reactant of Route 5
Reactant of Route 5
5-Nitro-2-phenyl-1H-indole
Reactant of Route 6
Reactant of Route 6
5-Nitro-2-phenyl-1H-indole

Citations

For This Compound
36
Citations
S Samosorn, JB Bremner, A Ball, K Lewis - Bioorganic & medicinal …, 2006 - Elsevier
… The known compound 5-nitro-2-phenyl-1H-indole (INF55) is an inhibitor of the NorA efflux … Several routes have been described for the synthesis of 5-nitro-2-phenyl-1H-indole, including …
Number of citations: 144 www.sciencedirect.com
NK Dolla, C Chen, J Larkins-Ford… - Australian journal of …, 2014 - CSIRO Publishing
Berberine–INF55 hybrids are a promising class of antibacterials that combine berberine and the NorA multidrug resistance pump inhibitor INF55 (5-nitro-2-phenylindole) together in one …
Number of citations: 21 www.publish.csiro.au
S Samosorn, B Tanwirat, N Muhamad… - Bioorganic & medicinal …, 2009 - Elsevier
… Conjugation of the NorA substrate berberine and the NorA inhibitor 5-nitro-2-phenyl-1H-indole via a methylene ether linking group gave the 13-substituted berberine-NorA inhibitor …
Number of citations: 118 www.sciencedirect.com
P Ahuja, N Siddiqui - European Journal of Medicinal Chemistry, 2014 - Elsevier
A series of thirty indole C-3 substituted 5-amino-6-(5-substituted-2-phenyl-1H-indol-1-yl)-4,5-dihydro-1,2,4-triazine-3(2H)-thione 5a–f, 6a–f, 7a–f, 8a–f and 9a–f were synthesized to …
Number of citations: 74 www.sciencedirect.com
JB Bremner - Pure and Applied Chemistry, 2007 - degruyter.com
… While the NorA inhibitor 5-nitro-2-phenyl-1H-indole (3) (INF55) has essentially no antibacterial activity against wild-type S. aureus 8325-4 (MIC >525 µM), if given in combination with …
Number of citations: 21 www.degruyter.com
R Sanz, V Guilarte, A Pérez - Tetrahedron Letters, 2009 - Elsevier
… Typical procedure for the synthesis of 2-substituted 7-amino-5-nitroindole derivatives 9; synthesis of 7-amino-5-nitro-2-phenyl-1H-indole (9a; Table 2, entry 1): A mixture of 2-bromo-4,6-…
Number of citations: 31 www.sciencedirect.com
A Hequet, ON Burchak, M Jeanty, X Guinchard… - …, 2014 - Wiley Online Library
… , the indolic scaffold is found in many compounds with biological activities,22 including in NorA efflux pump inhibitors, such as the indole alkaloid reserpine, 5-nitro-2-phenyl-1H-indole (…
AS Abdel-Aty - Journal of Pesticide Science, 2010 - jstage.jst.go.jp
… 5-Nitro-2-phenyl-1H-indole and 2-aryl indole derivatives with ortho substitution on the phenyl ring inhibited the N- or A- efflux pump in the human pathogenic bacteria, …
Number of citations: 11 www.jstage.jst.go.jp
J Quirante, F Dubar, A González, C Lopez… - Journal of …, 2011 - Elsevier
We report the synthesis, characterization, and cytotoxic and antimalarial activity of ferrocene–indole hybrids 8–14. The 2-phenylindole scaffold was chosen because of its potent …
Number of citations: 88 www.sciencedirect.com
F Wu, W Huang, Yiliqi, J Yang… - Advanced Synthesis & …, 2018 - Wiley Online Library
… However, those containing strongly electron-withdrawing groups, such as ethyl 2-phenyl-1H-indole-5-carboxylate and 5-nitro-2-phenyl-1H-indole, failed to participate in the reaction. …
Number of citations: 26 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.